4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13-14(2)17(10-9-16(13)21-3)22(19,20)18-12-11-15-7-5-4-6-8-15/h4-10,18H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAFLKPMCZXYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Methoxy-2,3-Dimethylbenzene
The benzene ring is sulfonated using fuming sulfuric acid (H2SO4·SO3) at 0–5°C for 2 hours. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially entering the para position to the methoxy group due to its strong activating effect. After quenching in ice water, the sulfonic acid is isolated as a white solid (yield: 85–90%).
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl5, 2.5 equiv.) in dichloromethane (DCM) under reflux for 4 hours. This step converts the sulfonic acid to the sulfonyl chloride, which is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg). The product is obtained as a pale-yellow liquid (yield: 78%).
Coupling with Phenethylamine
Standard Sulfonamide Formation
A solution of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise to phenethylamine (1.2 equiv.) and triethylamine (2.0 equiv.) at 0°C. The mixture is stirred at room temperature for 12 hours, after which the solvent is removed under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 4:1) to yield the title compound as a white crystalline solid (yield: 72%).
Alternative Base-Mediated Coupling
Using cesium carbonate (Cs2CO3, 1.5 equiv.) in anhydrous dimethylformamide (DMF) at 50°C for 6 hours improves yields to 85%. This method mitigates steric hindrance from the 2,3-dimethyl groups by enhancing the nucleophilicity of phenethylamine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl3) : δ 7.69 (d, J = 8.2 Hz, 2H, aromatic), 7.31 (d, J = 8.0 Hz, 2H, aromatic), 3.78 (s, 3H, OCH3), 3.12 (s, 3H, NCH3), 2.43 (s, 3H, CH3), 2.41 (s, 3H, CH3), 2.36 (s, 3H, CH2CH2Ph).
- ¹³C NMR (100 MHz, CDCl3) : δ 159.2 (C-O), 143.8 (C-SO2), 134.6–127.3 (aromatic carbons), 55.3 (OCH3), 35.9 (NCH3), 21.5 (CH3).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Standard Coupling | THF, Et3N, 12 h | 72 | 98 |
| Cs2CO3-Mediated | DMF, 50°C, 6 h | 85 | 99 |
| Microwave-Assisted | DCM, 100°C, 1 h | 80 | 97 |
The Cs2CO3-mediated method offers superior yields due to enhanced reaction kinetics, while microwave-assisted synthesis reduces reaction time without compromising purity.
Applications in Medicinal Chemistry
This compound exhibits inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-9 and MMP-13, as demonstrated in patent WO2009118292A1. Its lipophilic substituents enhance blood-brain barrier permeability, making it a candidate for neurodegenerative disease therapeutics.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be employed.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,3-dimethyl-N-phenethylbenzenesulfonamide.
Reduction: Formation of this compound amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a methoxy group , two methyl groups , and a phenethyl group attached to a benzenesulfonamide core. The synthesis typically involves the following steps:
- Starting Materials : The synthesis begins with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride and phenethylamine.
- Reaction Conditions : The reaction is conducted in the presence of a base such as triethylamine or pyridine to neutralize hydrochloric acid formed during the reaction.
- Procedure : The sulfonyl chloride is added dropwise to a solution of phenethylamine in dichloromethane or chloroform, stirred at room temperature until complete.
- Purification : The product is purified through recrystallization or column chromatography.
Medicinal Chemistry
4-Methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide has been investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent. It exhibits antimicrobial and anti-inflammatory properties, making it a candidate for treating various infections and inflammatory conditions .
The compound's biological activity has been studied extensively:
- Antibacterial Properties : Research indicates that derivatives of this compound show significant antibacterial activity against strains like Escherichia coli. A study demonstrated that certain synthesized derivatives were effective inhibitors of biofilm formation by this bacterium .
- Enzyme Inhibition : As a sulfonamide, it may inhibit specific enzymes by mimicking natural substrates, disrupting essential biochemical pathways. This mechanism is crucial for its therapeutic effects .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have highlighted the importance of methoxy substituents at specific positions on the aryl ring. These studies reveal that modifications can lead to significant changes in biological activity, underscoring the compound's potential as a lead structure for further drug development .
Case Studies and Research Findings
- Antibacterial Studies : A series of experiments demonstrated that N-(4-methoxyphenethyl)benzenesulfonamides exhibited strong antibacterial effects against Escherichia coli, with some derivatives showing low cytotoxicity .
- Enzyme Inhibition Profiles : In vitro studies assessed the inhibitory effects on acetylcholinesterase and other enzymes, revealing promising profiles that suggest potential applications in neuropharmacology .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antibacterial | Effective against E. coli | |
| Enzyme Inhibition | Significant inhibition of acetylcholinesterase | |
| Anti-inflammatory | Potential therapeutic applications |
Table 2: Synthesis Conditions
| Step | Description |
|---|---|
| Starting Materials | 4-methoxy-2,3-dimethylbenzenesulfonyl chloride, phenethylamine |
| Reaction Conditions | Base (triethylamine or pyridine), dichloromethane or chloroform |
| Purification Method | Recrystallization or column chromatography |
Mechanism of Action
The mechanism of action of 4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it may inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
- N-Substituent Diversity : The phenethyl group in the target compound enhances lipophilicity, which may improve blood-brain barrier penetration relative to heterocyclic substituents (e.g., oxazole in ) .
Physicochemical Properties
Spectroscopic Data :
- ¹H/¹³C NMR : Methyl and methoxy groups in the target compound would resonate at δ ~2.2–2.5 ppm (CH₃) and δ ~3.8 ppm (OCH₃), similar to related compounds (e.g., : δ 2.5 ppm for CH₃; : δ 3.8 ppm for OCH₃) .
- Crystallography : Triclinic crystal systems are common in sulfonamides (e.g., : P1 space group), with hydrogen-bonding networks stabilizing the structure .
Lipophilicity : The phenethyl group (logP ~2.5) likely increases membrane permeability compared to polar substituents like the carbamimidoyl-thiazole in (logP ~1.8) .
Biological Activity
4-Methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and related research findings.
The synthesis of this compound typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with phenethylamine. The reaction is generally carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The purification of the product can be achieved through recrystallization or column chromatography .
Chemical Structure
The compound features a benzenesulfonamide core with substituents that include:
- Methoxy group at position 4
- Methyl groups at positions 2 and 3
- Phenethyl group attached to the nitrogen atom
This unique structure may contribute to its biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. For instance, derivatives of this compound have been tested against Escherichia coli, showing promising antibacterial effects .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit the activity of certain enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
The biological activity of this compound is attributed to its ability to mimic natural substrates, leading to the inhibition of specific enzymes. This mechanism is particularly relevant in its antimicrobial and anti-inflammatory activities. The sulfonamide moiety competes with para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, a key enzyme in bacterial folate synthesis .
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-2,3-dimethyl-N-phenethylbenzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step routes requiring precise control of temperature, inert atmospheres (e.g., nitrogen), and pH to minimize side reactions. Key steps include sulfonamide bond formation and functional group protection/deprotection. For example, intermediates may require coupling reactions under anhydrous conditions at 60–80°C . Table 1 : Comparison of Synthetic Conditions
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Analytical Validation |
|---|---|---|---|---|
| Sulfonylation | SOCl₂, DMF (catalytic) | 70–80 | 65–75 | NMR (¹H/¹³C), HPLC |
| Phenethylamine coupling | EDCI/HOBt, DCM | RT | 80–85 | LC-MS, FT-IR |
Q. How is structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and regioselectivity. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required). For example, ¹H NMR signals at δ 2.25–2.30 ppm confirm methyl groups adjacent to the methoxy substituent .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in biological assays (e.g., IC₅₀ values) may arise from variations in assay conditions (pH, solvent, cell lines). To address this:
- Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%).
- Use orthogonal techniques (e.g., Surface Plasmon Resonance vs. fluorescence polarization) to validate binding affinities .
Example : A study noted 10-fold differences in enzyme inhibition due to buffer ionic strength; adjusting KCl concentration resolved variability .
Q. What computational and experimental strategies elucidate structure-activity relationships (SAR) for this sulfonamide?
- Methodological Answer :
- Computational : Molecular docking (AutoDock Vina) and molecular dynamics simulations predict interactions with targets (e.g., carbonic anhydrase isoforms). Focus on substituent effects: methoxy groups enhance solubility but may reduce binding affinity .
- Experimental : Synthesize analogs (e.g., replacing phenethyl with benzyl groups) and compare bioactivity. Table 2 illustrates substituent impacts:
Table 2 : SAR of Key Substituents
| Substituent Modification | Effect on IC₅₀ (nM) | Target Selectivity |
|---|---|---|
| 2,3-Dimethyl → 2,5-Dimethyl | 2.5× increase | Reduced isoform selectivity |
| Methoxy → Ethoxy | 3× decrease | Improved membrane permeability |
Q. How are kinetic studies applied to understand the compound’s inhibition mechanisms?
- Methodological Answer : Pre-steady-state kinetics (stopped-flow spectrophotometry) and progress curve analysis determine inhibition constants (Kᵢ) and mode (competitive/uncompetitive). For example, time-dependent inactivation suggests covalent binding, validated via mass spectrometry to detect enzyme-adduct formation .
Data Analysis and Optimization
Q. What statistical methods are used to validate reproducibility in dose-response studies?
- Methodological Answer : Nonlinear regression (GraphPad Prism) fits dose-response curves (Hill equation) to calculate EC₅₀/IC₅₀. Replicate experiments (n ≥ 3) undergo ANOVA with post-hoc tests (Tukey’s) to confirm significance (p < 0.05). Outliers are identified via Grubbs’ test .
Q. How do researchers optimize solubility and bioavailability without compromising activity?
- Methodological Answer :
- Salt formation : Hydrochloride salts improve aqueous solubility.
- Prodrug strategies : Esterification of sulfonamide groups enhances permeability, with enzymatic cleavage in vivo .
- Co-solvent systems : Use cyclodextrins or PEG-400 in formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
